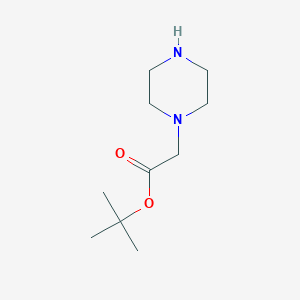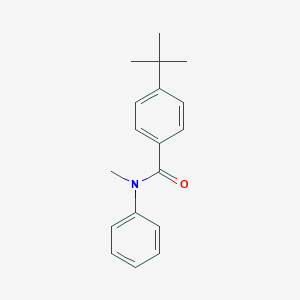
4-tert-butyl-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-methyl-N-phenylbenzamide, also known as methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its high potential for abuse and addiction. However,
Scientific Research Applications
Synthetic Applications
Directed Metalation Synthesis : N-tert-butyl-N-methyl-2-methoxybenzamide, closely related to 4-tert-butyl-N-methyl-N-phenylbenzamide, demonstrates potential in directed metalation syntheses. This process was utilized to synthesize lunularic acid, highlighting its applicability in complex organic syntheses (Reitz & Massey, 1990).
Synthesis of Antioxidants : Derivatives of tert-butyl-N-methyl-N-phenylbenzamide have been synthesized as potential antioxidants. Their hydrogen bonding capabilities were confirmed through spectroscopic methods, indicating their utility in the development of new antioxidant compounds (Storozhok et al., 2013).
Material Science and Nanotechnology
Surface Functionalization of Nanoparticles : Cationic dendrons derived from tert-butyl-pyridine, incorporating 4-tert-butyl-N-methyl-N-phenylbenzamide, were used for zinc oxide (ZnO) nanoparticles surface functionalization. This application is significant for the development of dye-sensitized solar cells, demonstrating the compound's role in advanced material science (Gnichwitz et al., 2010).
Polymer Development with Low Dielectric Constant : Novel polyimides with tert-butyl side groups, synthesized from compounds structurally related to 4-tert-butyl-N-methyl-N-phenylbenzamide, exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. These properties make them suitable for applications in the electronics industry (Chern & Tsai, 2008).
Catalysis and Organic Reactions
Palladium(II) Complex Catalysis : Palladium(II) complexes involving triazole-based N-heterocyclic carbene ligands, related to tert-butyl-N-methyl-N-phenylbenzamide, have been synthesized and characterized. Their catalytic performance in Suzuki–Miyaura cross-coupling reactions is promising, indicating potential applications in organic synthesis (Turek et al., 2014).
Anionic Polymerization of Styrene Derivatives : The anionic block copolymerization of various styrene derivatives, including compounds similar to 4-tert-butyl-N-methyl-N-phenylbenzamide, has been explored. This process is significant for the production of polymers with specific properties (Ishizone et al., 1993).
properties
CAS RN |
70019-98-6 |
|---|---|
Product Name |
4-tert-butyl-N-methyl-N-phenylbenzamide |
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-tert-butyl-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h5-13H,1-4H3 |
InChI Key |
HIYAQBUTHPUUSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Pictograms |
Irritant |
synonyms |
Antigen, CD10 Antigens, CD10 Antigens, Leukemia, Common Acute Lymphoblastic Atriopeptidase CALLA Antigen Carboxypeptidase, Enkephalin Dipeptidyl CD10 Antigen CD10 Antigens Common Acute Lymphoblastic Leukemia Antigens Dipeptidyl Carboxypeptidase, Enkephalin Endopeptidase 24.11 Endopeptidase 24.11, Neutral Endopeptidase, Neutral Endopeptidase-24.11 Enkephalin Dipeptidyl Carboxypeptidase Enkephalinase Enkephalinase 24.11 Enkephalinase-24.11 Enzyme, YGG-Forming Kidney Brush Border Neutral Proteinase Kidney-Brush-Border Neutral Proteinase Membrane Metallo Endopeptidase Membrane Metallo-Endopeptidase Metallo-Endopeptidase, Membrane Metalloendopeptidase, Thermolysin-Like Neprilysin Neutral Endopeptidase Neutral Endopeptidase 24.11 Neutral Proteinase, Kidney-Brush-Border Thermolysin Like Metalloendopeptidase Thermolysin-Like Metalloendopeptidase YGG Forming Enzyme YGG-Forming Enzyme |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



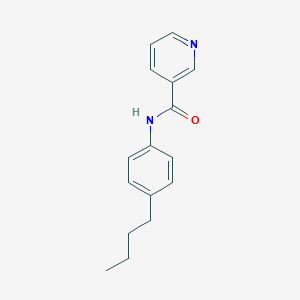
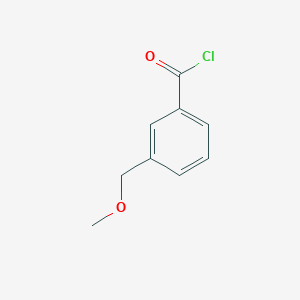
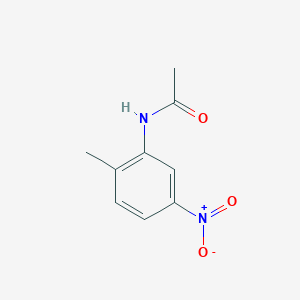
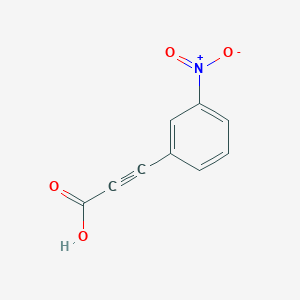
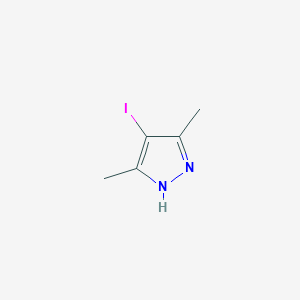
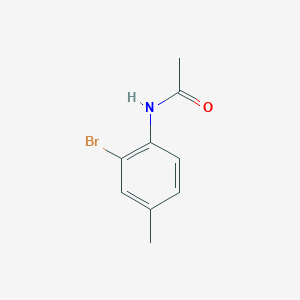
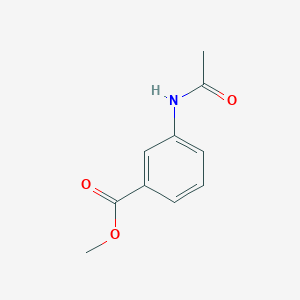
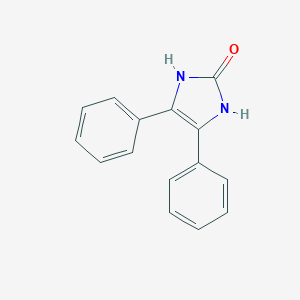
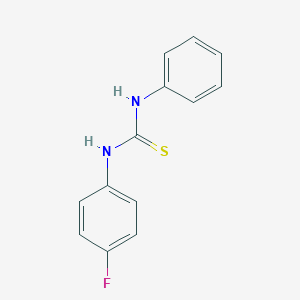


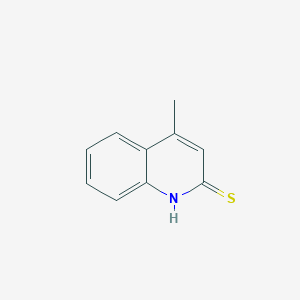
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
